For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 4-Anthracen-2-yl-4-oxo-butanoic acid: Synthesis, Properties, and Potential Applications
This guide provides a comprehensive technical overview of 4-Anthracen-2-yl-4-oxo-butanoic acid, a specialized chemical compound. Given its status as a rare and unique chemical, this document compiles foundational information, including its identifiers, a probable synthetic route based on established chemical principles, and predicted physicochemical and spectroscopic properties. Furthermore, it explores potential applications in research and drug development by drawing parallels with structurally related molecules.
Compound Identification and Physicochemical Properties
4-Anthracen-2-yl-4-oxo-butanoic acid is an aromatic keto-acid. Its core structure consists of a four-carbon butanoic acid chain where one of the terminal carbons is part of a ketone functional group. The carbonyl of this ketone is attached to the 2-position of an anthracene ring system.
| Identifier | Value | Source |
| CAS Number | 73693-24-0 | [1] |
| Molecular Formula | C₁₈H₁₄O₃ | [1] |
| Molecular Weight | 278.31 g/mol | [1] |
| Linear Formula | C₁₈H₁₄O₃ | [1] |
| MDL Number | MFCD00228295 | [1] |
| SMILES | C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(=O)CCC(=O)O | |
| InChI Key | LZMNAKMECLHEQH-UHFFFAOYSA-N |
Synthesis of 4-Anthracen-2-yl-4-oxo-butanoic acid: A Probable Approach
Reaction Principle
The Friedel-Crafts acylation involves the electrophilic aromatic substitution of an aromatic compound, in this case, anthracene, with an acylating agent, succinic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4][6] The Lewis acid activates the succinic anhydride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich anthracene ring.
Challenges in the Synthesis
The Friedel-Crafts acylation of anthracene is known to be sensitive to reaction conditions and can yield a mixture of isomers.[7][8] The primary positions for electrophilic attack on anthracene are the 9, 1, and 2 positions. The regioselectivity of the reaction is highly dependent on the solvent and other reaction parameters.[8] Obtaining the 2-substituted product as the major isomer may require careful optimization of the reaction conditions. For instance, the use of nitrobenzene as a solvent has been reported to favor the formation of the 2-acetylanthracene in the acylation of anthracene with acetyl chloride.[8]
Proposed Experimental Protocol
The following protocol is a generalized procedure for the synthesis of 4-aryl-4-oxobutanoic acids and would require optimization for the specific synthesis of 4-Anthracen-2-yl-4-oxo-butanoic acid.
Materials:
-
Anthracene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., nitrobenzene, 1,2-dichloroethane, or carbon disulfide)
-
Crushed ice
-
Concentrated hydrochloric acid
-
5% w/v sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anthracene in the chosen anhydrous solvent.
-
Cool the mixture in an ice bath.
-
To the cooled and stirred solution, slowly add anhydrous aluminum chloride in portions.
-
Once the addition of the catalyst is complete, add succinic anhydride portion-wise, maintaining the low temperature.
-
After the addition of all reactants, allow the reaction mixture to slowly warm to room temperature and then heat under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
If a precipitate forms, collect it by vacuum filtration. Otherwise, separate the organic layer and extract the aqueous layer with a suitable solvent like diethyl ether.
-
Combine the organic extracts and wash them with a 5% sodium bicarbonate solution. The desired product, being a carboxylic acid, will dissolve in the basic aqueous layer.
-
Separate the aqueous layer containing the sodium salt of the product and acidify it with dilute hydrochloric acid to precipitate the 4-Anthracen-2-yl-4-oxo-butanoic acid.
-
Collect the purified product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent.
Caption: Generalized workflow for the Friedel-Crafts acylation synthesis of 4-Anthracen-2-yl-4-oxo-butanoic acid.
Predicted Spectroscopic and Physicochemical Properties
Due to the absence of published experimental data for 4-Anthracen-2-yl-4-oxo-butanoic acid, the following spectroscopic characteristics are predicted based on the known properties of its constituent functional groups: an aromatic ketone and a carboxylic acid.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Anthracen-2-yl-4-oxo-butanoic acid is expected to show characteristic absorptions for the carboxylic acid and ketone functional groups.[9][10][11]
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| Carboxylic Acid O-H | 3300 - 2500 (broad) | O-H stretching |
| Aromatic C-H | 3100 - 3000 | C-H stretching |
| Aliphatic C-H | 3000 - 2850 | C-H stretching |
| Ketone C=O | 1700 - 1680 | C=O stretching (conjugated) |
| Carboxylic Acid C=O | 1725 - 1700 | C=O stretching |
| Aromatic C=C | 1600 - 1450 | C=C stretching |
The broad O-H stretch of the carboxylic acid is a hallmark feature and is due to hydrogen bonding.[9][11] The ketone's C=O stretch will likely appear at a slightly lower wavenumber due to conjugation with the anthracene ring.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide information about the different types of protons in the molecule.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | 12.0 - 10.0 | Singlet (broad) |
| Anthracene Ring Protons | 8.5 - 7.5 | Multiplets |
| Methylene Protons (-CH₂-CH₂-) | ~3.2 and ~2.8 | Triplets |
The exact chemical shifts and coupling patterns of the anthracene protons will be complex due to their distinct chemical environments. The protons on the methylene groups adjacent to the ketone and the carboxylic acid will be deshielded and appear as triplets due to coupling with each other.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons and the aromatic carbons.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Ketone Carbonyl (C=O) | > 190 |
| Carboxylic Acid Carbonyl (C=O) | 185 - 165 |
| Anthracene Ring Carbons | 140 - 120 |
| Methylene Carbons (-CH₂-CH₂-) | 40 - 20 |
The carbonyl carbon of the ketone is expected to be significantly downfield.[12] The carboxylic acid carbonyl will also be in the downfield region but generally at a slightly higher field than the ketone.[9][10]
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M⁺) corresponding to the molecular weight of 278.31 would be expected. The fragmentation pattern of aromatic ketones often involves cleavage at the bonds adjacent to the carbonyl group (α-cleavage).[13][14]
Expected Fragmentation Pathways:
-
Loss of the butanoic acid side chain: This would lead to a prominent fragment corresponding to the anthracenyl-carbonyl cation.
-
Cleavage of the C-C bond between the methylene groups.
-
Decarboxylation: Loss of CO₂ from the carboxylic acid group.
Caption: Logical relationship between synthesis, characterization, and potential applications.
Potential Applications in Research and Drug Development
While specific applications for 4-Anthracen-2-yl-4-oxo-butanoic acid have not been documented, its structural motifs suggest several areas of potential utility for researchers.
Intermediate in Organic Synthesis
The bifunctional nature of this molecule, possessing both a ketone and a carboxylic acid, makes it a versatile intermediate for the synthesis of more complex molecules. For instance, 4-aryl-4-oxobutanoic acids are known precursors for the synthesis of various heterocyclic compounds, such as pyridazinones, which exhibit a range of biological activities.[5]
Potential as a DNA Intercalating Agent
The planar aromatic system of the anthracene moiety is a well-known pharmacophore for DNA intercalation.[15] Many anthracene derivatives have been investigated for their ability to insert between the base pairs of DNA, which can lead to anticancer activity.[15][16][17] The butanoic acid side chain could be further functionalized to enhance binding affinity or introduce other functionalities.
Enzyme Inhibition
Derivatives of 4-aryl-4-oxobutanoic acid have been explored as inhibitors of various enzymes. For example, certain derivatives have shown potent inhibition of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases.[18] The specific substitution pattern of 4-Anthracen-2-yl-4-oxo-butanoic acid could be explored for its inhibitory activity against a range of enzymatic targets.
Conclusion
4-Anthracen-2-yl-4-oxo-butanoic acid is a compound with a well-defined structure but limited available experimental data. Based on established principles of organic chemistry, its synthesis is achievable through Friedel-Crafts acylation, though optimization would be necessary to achieve the desired regioselectivity. Its predicted spectroscopic properties provide a basis for its identification and characterization. The structural features of this molecule, particularly the presence of the anthracene core and the bifunctional side chain, suggest its potential as a valuable building block in medicinal chemistry and materials science. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.
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